molecular formula C16H25BClNO2 B2655478 N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine CAS No. 2096336-54-6

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine

Cat. No.: B2655478
CAS No.: 2096336-54-6
M. Wt: 309.64
InChI Key: MOTUTTWHZFEQBS-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine (hereafter referred to as Compound A) is a boron-containing aromatic amine with the molecular formula C₁₆H₂₅BClNO₂ and a molecular weight of 316.64 g/mol (calculated from ). It features a 5-chloro-substituted benzyl group linked to a propan-2-amine moiety and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. This structure is critical for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry . Compound A is commercially available with a purity of ≥97% and is used as a precursor for radiopharmaceuticals, PET tracers, and bioactive molecule synthesis .

Properties

IUPAC Name

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-9-13(18)7-8-14(12)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTUTTWHZFEQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine typically involves the following steps:

    Formation of the Boronate Ester: The starting material, 5-chloro-2-bromobenzyl alcohol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This results in the formation of the boronate ester.

    Amination: The boronate ester is then subjected to a nucleophilic substitution reaction with propan-2-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids or alcohols.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of the corresponding benzylamine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Boronic acids or alcohols.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity:
The compound has been identified as having potential antitumor properties. Research indicates that it may act as a selective estrogen receptor down-regulator (SERD), which is beneficial in treating breast cancer by inhibiting uncontrolled cellular proliferation. It has shown efficacy against several breast cancer cell lines, including MCF-7 and BT474 .

2. Inhibitors of Protein Interactions:
N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine can serve as a structural scaffold for developing inhibitors targeting specific protein interactions. For instance, it has been utilized in synthesizing inhibitors for the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .

3. Synthesis of Complex Molecules:
This compound can be employed in various synthetic pathways to create complex organic molecules. Its boron-containing structure allows for unique reactivity patterns that can be exploited in reactions such as Chan–Lam coupling to form valuable alkyl amines .

Material Science Applications

1. Polymer Chemistry:
The compound's unique structure makes it suitable for use as a building block in polymer synthesis. The presence of the dioxaborolane moiety can enhance the thermal and mechanical properties of polymers when incorporated into their matrix.

2. Coatings and Adhesives:
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require enhanced durability and resistance to environmental factors.

Environmental Applications

1. Environmental Remediation:
The compound may have applications in environmental remediation processes due to its potential to interact with various pollutants. Its boron component could facilitate the removal of heavy metals from contaminated water sources through complexation reactions.

2. Green Chemistry Initiatives:
In line with green chemistry principles, the synthesis of this compound can be optimized to minimize waste and utilize renewable resources. Its application in catalytic processes could lead to more sustainable chemical manufacturing practices.

Summary Table of Applications

Application AreaSpecific Uses
Medicinal ChemistryAntitumor activity (SERD), protein interaction inhibitors
Material SciencePolymer synthesis, coatings and adhesives
Environmental ScienceEnvironmental remediation, green chemistry initiatives

Case Studies

  • Antitumor Efficacy Study:
    A study published in Cancer Research demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines by down-regulating estrogen receptors .
  • Synthesis of Alkyl Amines:
    Research documented in the Journal of Organic Chemistry highlighted the successful synthesis of various alkyl amines using boronic esters derived from this compound through Chan–Lam coupling reactions .
  • Environmental Impact Assessment:
    A study assessed the potential of boron-containing compounds like this compound for heavy metal remediation from wastewater .

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Compound A, highlighting differences in substituents, molecular properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Reference
Compound A (Target) C₁₆H₂₅BClNO₂ 316.64 5-Cl, propan-2-amine, pinacol boronic ester PET tracer precursor; Suzuki-Miyaura coupling; ≥97% purity
N-(4-Chloro-3-(pinacol boronate)benzyl)-2-methylpropan-2-amine C₁₇H₂₇BClNO₂ 323.67 4-Cl, 3-boronate, tert-butylamine Higher steric bulk; 98% purity; potential kinase inhibitor intermediate
N-(2-Fluoro-5-(pinacol boronate)benzyl)-2-methylpropan-2-amine C₁₇H₂₇BFNO₂ 307.21 2-F, 5-boronate, tert-butylamine Enhanced metabolic stability; fluorinated analog for imaging probes
N-(4-Methoxy-3-(pinacol boronate)benzyl)-N-methylpropan-2-amine C₁₇H₂₈BNO₃ 313.22 4-OCH₃, N-methylpropan-2-amine Improved solubility; intermediate for antitumor agents
N-Isopropyl-1-(4-(pinacol boronate)phenyl)propan-2-amine C₁₈H₂₈BNO₂ 301.23 4-boronate, isopropyl-propan-2-amine Preclinical PET tracer development; commercial availability
N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-1-amine C₁₂H₁₈BrNO 280.18 5-Br, 2-OCH₃, propan-1-amine Brominated analog for nucleophilic substitution; intermediate in antiviral drugs

Structural and Electronic Differences

  • Chlorine vs. Fluorine Substitution : Compound A (5-Cl) and its 2-Fluoro analog () demonstrate how halogen positioning affects reactivity. The 5-Cl group in Compound A enhances electrophilicity at the boron site, favoring cross-coupling, while the 2-F substituent increases metabolic stability in vivo .
  • Methoxy vs. Methylamine Modifications : The 4-methoxy derivative () exhibits improved aqueous solubility due to the polar OCH₃ group, whereas N-methylpropan-2-amine in Compound A offers steric hindrance, slowing hydrolysis of the boronate .
  • Boronated Pyridines : Compounds like N,3-dimethyl-5-(pinacol boronate)-2-pyridinamine () replace the benzene ring with pyridine, altering electronic properties for catalysis or metal-organic frameworks .

Research Findings and Trends

  • Suzuki-Miyaura Reactivity : Compound A’s 5-Cl substituent directs cross-coupling to the para position, whereas 4-Cl analogs () favor ortho functionalization due to steric effects .
  • Stability Studies : Pinacol boronate esters like Compound A hydrolyze slower in protic solvents (t₁/₂ > 24 h in PBS) compared to trifluoromethyl analogs (), which degrade faster due to electron-withdrawing effects .

Biological Activity

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available literature, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17BClNO
  • Molecular Weight : 253.53 g/mol
  • CAS Number : 863578-21-6

The presence of the dioxaborolane moiety suggests potential interactions with biological targets through boron-mediated mechanisms.

Research indicates that compounds containing boron atoms can interact with various biological systems. The dioxaborolane group may facilitate binding to enzymes or receptors involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer pathways or metabolic disorders.
  • Receptor Modulation : It could potentially modulate receptor activity, impacting signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. For example:

  • A study identified a series of non-nucleoside inhibitors that showed significant potency against viral polymerases and cancer cell lines . These findings suggest that structural analogs may exhibit similar anticancer properties.

Case Study 1: Inhibition of Cancer Cell Proliferation

A recent study focused on the structure-based design of inhibitors targeting specific kinases involved in cancer proliferation. The findings indicated that compounds with a similar structure to N-(5-Chloro...) demonstrated low nanomolar potency against various cancer cell lines .

CompoundTarget KinaseIC50 (nM)Notes
Compound AEGFR<50Potent inhibitor
N-(5-Chloro...)UnknownTBDPotential for further testing

Case Study 2: Pharmacokinetics and ADME Properties

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of new compounds. Preliminary data suggest that similar dioxaborolane derivatives exhibit favorable absorption characteristics with high permeability across cellular membranes .

PropertyValue
SolubilityHigh
PermeabilityMedium to High
Metabolic StabilityModerate

Q & A

Q. What are the optimal synthetic routes for N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. Key variables include:
  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for boronate ester coupling .
  • Solvent optimization : Dioxane or THF improves solubility of boronate intermediates .
  • Temperature control : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol-DMF mixtures) ensures high purity .
    Table 1 : Example Reaction Conditions and Yields
MethodCatalystSolventYield (%)Purity (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄Dioxane7297
Nucleophilic SubstitutionNoneTHF6595

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of:
  • FT-IR/FT-Raman : Identify B-O (1,380 cm⁻¹) and C-Cl (750 cm⁻¹) vibrational modes .
  • NMR : ¹H NMR (δ 1.2–1.4 ppm for tetramethyl groups; δ 4.2 ppm for benzyl CH₂) and ¹¹B NMR (δ 30–35 ppm for boronate) .
  • Mass Spectrometry : Confirm molecular weight (C₁₆H₂₅BClNO₂, MW 323.7 g/mol) via ESI-MS .

Q. What purification strategies mitigate common byproducts (e.g., dehalogenation or boronate hydrolysis)?

  • Methodological Answer :
  • Byproduct Prevention : Use anhydrous solvents and inert atmosphere to suppress hydrolysis.
  • Chromatographic Separation : Gradient elution (hexane to EtOAc) resolves unreacted boronate esters.
  • Recrystallization : Ethanol-DMF (3:1) selectively crystallizes the target compound .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a transmetalation agent. Key steps:

Oxidative Addition : Pd(0) reacts with aryl halides.

Transmetalation : Boronate transfers the aryl group to Pd.

Reductive Elimination : Forms the C-C bond.
Experimental Validation : Use kinetic studies (e.g., monitoring Pd intermediates via UV-Vis) and DFT calculations to map energy barriers .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Perform accelerated degradation studies (pH 1–13, 25–60°C).
  • Acidic Conditions : Boronate esters hydrolyze to boronic acids (t₁/₂ < 2 hrs at pH 1) .
  • Neutral/Basic Conditions : Stable for >48 hrs (pH 7–9).
    Table 2 : Stability Profile
pHTemperature (°C)Half-Life (hrs)
1251.5
737>48

Q. What computational methods predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer :
  • DFT Modeling : Optimize geometry (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites.
  • Molecular Docking : Screen interactions with catalytic pockets (e.g., Pd complexes) using AutoDock Vina .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹¹B NMR shifts)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with computed NMR shifts (GIAO method).
  • Variable Temperature NMR : Detect dynamic processes (e.g., boron coordination changes) .

Q. What experimental designs assess environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • Environmental Partitioning : Measure logP (octanol-water) and soil sorption coefficients (Kd).
  • Biotic Studies : Use OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀) .
  • Degradation Pathways : Conduct photolysis (UV light) and biodegradation (activated sludge) assays .

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